5,8-Quinolinedione
Overview
Description
Synthesis Analysis
The synthesis of 5,8-Quinolinedione derivatives involves various chemical methodologies that aim to introduce functional groups to enhance its biological activity. One approach involves the copper(II)-catalyzed oxidation of 6-quinolinol in methanol with secondary amines or by oxidative demethylation of corresponding 5,6-dimethoxyquinolines with cerium(IV) ammonium nitrate, leading to 8-amino-5,6-quinolinediones (Kitahara et al., 1990).
Molecular Structure Analysis
The molecular structure of 5,8-Quinolinedione derivatives has been extensively studied using X-ray diffraction, IR spectrum analysis supplemented by density functional theory (DFT) calculations, and molecular electrostatic potential (MEP) analyses. These studies have revealed the impact of substituents on the quinolinedione core regarding crystal structure, formation of H-bonds, and carbonyl stretching IR bands (Kadela-Tomanek et al., 2018).
Chemical Reactions and Properties
5,8-Quinolinedione undergoes various chemical reactions, including regioselective amination and arylation promoted by metal ions. These reactions enable the selective introduction of amino or aryl groups at specific positions on the quinolinedione ring, significantly altering its chemical properties and enhancing its biological activity (Yoshida et al., 1987).
Physical Properties Analysis
The physical properties of 5,8-Quinolinedione derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature and position of substituents. These properties are crucial for determining the compound's suitability for various applications, including its potential as a pharmaceutical agent.
Chemical Properties Analysis
The chemical properties of 5,8-Quinolinedione, including reactivity towards nucleophiles and electrophiles, are central to its biological activities. Modifications at the C-6 and C-7 positions, in particular, have been shown to significantly affect its reactivity and interaction with biological targets, demonstrating the importance of structural diversity in the development of quinolinedione-based therapeutics (Kadela-Tomanek et al., 2019).
Scientific Research Applications
Anticancer and Antimicrobial Properties : 5,8-Quinolinedione derivatives demonstrate significant anticancer, antibacterial, antifungal, and antimalarial activities. The variation in pharmacological activity is influenced by different groups attached at the C-6 and/or C-7 positions of the quinolinedione scaffold. The relationship between the activity and the mechanism of action has been studied, particularly in synthetic compounds (Kadela-Tomanek et al., 2019).
Cytotoxic Activity Against Cancer Cell Lines : Various derivatives of 5,8-quinolinedione, including mono- and dialkoxy derivatives, have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. These compounds have shown higher cytotoxicity than some standard compounds like cisplatin (Kadela et al., 2016).
Structural and Quantum Chemical Investigations : Detailed structural and quantum chemical studies have been conducted on specific derivatives like 6,7-dichloro-2-methyl-5,8-quinolinedione, revealing insights into its molecular structure and anticancer activity. Such studies are pivotal in understanding the interaction of these compounds with cancer cells (Kadela-Tomanek et al., 2018).
Potential Against SARS-CoV-2 : The 5,8-quinolinedione-betulin hybrids have been investigated for their interaction with SARS-CoV-2 proteins, suggesting their potential as anti-SARS-CoV-2 drug candidates. This highlights the scope of 5,8-quinolinedione derivatives in antiviral research (Kadela-Tomanek et al., 2021).
ROCK Inhibition and Cell Migration : A derivative of 5,8-quinolinedione, PT-262, has shown to inhibit ROCK kinase activities, thereby affecting cytoskeleton remodeling and cell migration in lung carcinoma cells. This suggests its potential in cancer treatment (Tsai et al., 2011).
properties
IUPAC Name |
quinoline-5,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJSPQCVDHGYRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CC2=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146665 | |
Record name | 5,8-Dihydroquinoline-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Quinolinedione | |
CAS RN |
10470-83-4 | |
Record name | 5,8-Dihydroquinoline-5,8-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010470834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,8-Dihydroquinoline-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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